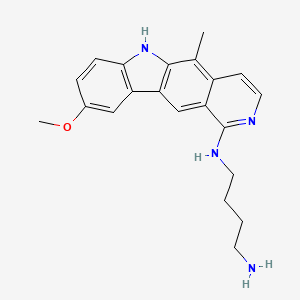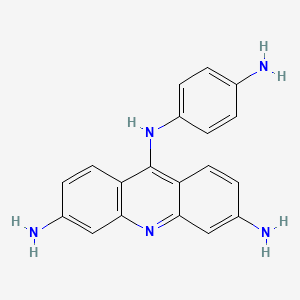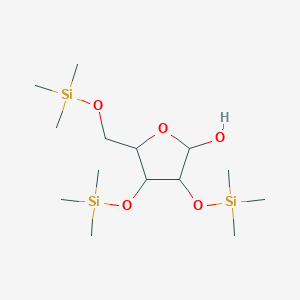
Tris(trimethylsilyl)-D-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethylsilyl)-D-ribose is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a D-ribose molecule. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(trimethylsilyl)-D-ribose typically involves the protection of hydroxyl groups in D-ribose using trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and imidazole are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of deprotected D-ribose .
Wissenschaftliche Forschungsanwendungen
Tris(trimethylsilyl)-D-ribose has several applications in scientific research:
Wirkmechanismus
The mechanism by which Tris(trimethylsilyl)-D-ribose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective modification of other parts of the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Tris(trimethylsilyl)phosphine: Utilized in the synthesis of metal phosphido clusters and as a reagent in organic synthesis.
Trimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: Tris(trimethylsilyl)-D-ribose is unique due to its combination of a carbohydrate backbone with trimethylsilyl protection, making it particularly useful in carbohydrate chemistry and glycosylation reactions. Its stability and reactivity profile distinguish it from other trimethylsilyl-protected compounds .
Eigenschaften
CAS-Nummer |
79744-06-2 |
|---|---|
Molekularformel |
C14H34O5Si3 |
Molekulargewicht |
366.67 g/mol |
IUPAC-Name |
3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C14H34O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-15H,10H2,1-9H3 |
InChI-Schlüssel |
CXBHXAAMTUUWBX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1C(C(C(O1)O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




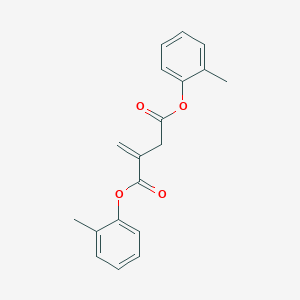
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
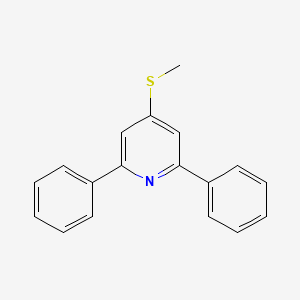
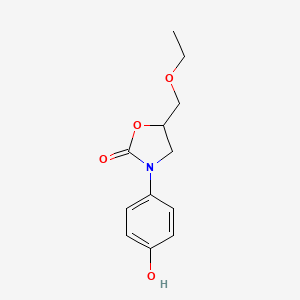
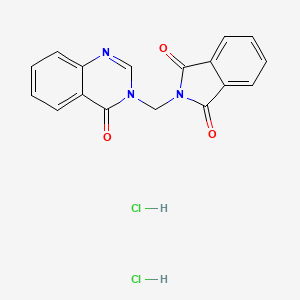


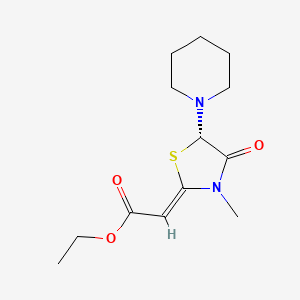
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
